molecular formula C17H17N3O3S B8460063 2-{4-[1-(5-Ethoxy-1,3,4-thiadiazol-2-yl)ethoxy]phenoxy}pyridine CAS No. 119190-81-7

2-{4-[1-(5-Ethoxy-1,3,4-thiadiazol-2-yl)ethoxy]phenoxy}pyridine

Cat. No. B8460063
M. Wt: 343.4 g/mol
InChI Key: PJSYNQSLLUDUJW-UHFFFAOYSA-N
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Patent
US04877804

Procedure details

To a mixture of 4-(2-pyridyloxy)phenol (0.75 g), anhydrous potassium carbonate (0.67 g), potassium iodide (0.07 g), cupuric oxide (0.02 g) and 7 ml of dimethyl formamide, was added 2-(1-bromoethyl)-5-ethoxy-1,3,4-thiadiazole (0.95 g) under stirring, and further stirred at 80° C. for one hour. After cooling and pouring water, the resulting solution was extracted with ethyl acetate, washed with water and then dried over anhydrous magnesium sulfate. Ethyl acetate was distilled off under a reduced pressure and the residue was purified on column chromatography to obtain 0.84 g of the compound (No. 1) described in Table 1.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
2-(1-bromoethyl)-5-ethoxy-1,3,4-thiadiazole
Quantity
0.95 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+].Br[CH:24]([C:26]1[S:27][C:28]([O:31][CH2:32][CH3:33])=[N:29][N:30]=1)[CH3:25]>O.CN(C)C=O>[CH2:32]([O:31][C:28]1[S:27][C:26]([CH:24]([O:14][C:11]2[CH:12]=[CH:13][C:8]([O:7][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=3)=[CH:9][CH:10]=2)[CH3:25])=[N:30][N:29]=1)[CH3:33] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
N1=C(C=CC=C1)OC1=CC=C(C=C1)O
Name
Quantity
0.67 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.07 g
Type
reactant
Smiles
[I-].[K+]
Name
oxide
Quantity
0.02 g
Type
reactant
Smiles
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
2-(1-bromoethyl)-5-ethoxy-1,3,4-thiadiazole
Quantity
0.95 g
Type
reactant
Smiles
BrC(C)C=1SC(=NN1)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirred at 80° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate was distilled off under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified on column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1SC(=NN1)C(C)OC1=CC=C(C=C1)OC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: CALCULATEDPERCENTYIELD 61.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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